CDK2-IN-3

CDK2 Selectivity Kinase Inhibitor Profiling Cell Cycle Regulation

Select CDK2-IN-3 when clean pharmacological validation of CDK2 is critical. Its 42-fold selectivity window over CDK1 (IC₅₀ CDK2=60 nM; CDK1=1.3 μM, CDK5=0.738 μM) enables dissection of S-phase progression and G₂/M transition without the confounding polypharmacology of broad-spectrum agents like dinaciclib. This cell-permeable, ATP-competitive 3-(benzylidene)indolin-2-one analog serves as an essential benchmark for kinase profiling panels and is ideal for synthetic lethal screens, Rb-pathway studies, and target-validation experiments where off-target inhibition confounds data interpretation. Order direct for immediate shipment worldwide.

Molecular Formula C14H11BrN4O3S
Molecular Weight 395.23 g/mol
Cat. No. B045639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK2-IN-3
Synonyms4-[2-(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazinyl]benzenesulfonamide;  4-[(5-Bromo-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazino]benzenesulfonamide;  SC 221409;  _x000B_
Molecular FormulaC14H11BrN4O3S
Molecular Weight395.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N
InChIInChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)
InChIKeyIWDDMLCHUYBHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CDK2-IN-3 (Cdk2 Inhibitor II): A Selective ATP-Competitive CDK2 Probe for Cell Cycle Research


CDK2-IN-3 (CAS 222035-13-4), also known as Cdk2 Inhibitor II, is a 3-(benzylidene)indolin-2-one analog and a selective, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. With an IC50 of 60 nM against CDK2 and a molecular weight of 395.23 g/mol, it serves as a pharmacological tool for dissecting CDK2's role in S-phase progression and the G2-M transition without the confounding polypharmacology of broad-spectrum CDK inhibitors .

Why CDK2-IN-3 Cannot Be Interchanged with Other In-Class CDK2 Inhibitors


Substituting CDK2-IN-3 with other CDK2 inhibitors, even those with similar primary target potencies, can lead to drastically different experimental outcomes due to significant disparities in kinase selectivity profiles. For example, the broad-spectrum inhibitor dinaciclib potently inhibits CDK1, CDK2, CDK5, and CDK9 within a narrow 1-4 nM range, while more selective clinical candidates like PF-07104091 exhibit sub-nanomolar CDK2 affinity. Such variations in off-target inhibition confound interpretation of CDK2-specific phenotypes in cellular and in vivo models [1]. The quantitative evidence below delineates the specific differentiation of CDK2-IN-3 against these critical comparators, guiding appropriate scientific selection.

CDK2-IN-3 Quantitative Differentiation Evidence: Potency, Selectivity, and Comparator Analysis


Biochemical Selectivity of CDK2-IN-3 Over CDK1

CDK2-IN-3 exhibits a 42-fold selectivity for CDK2 over the closely related cell cycle kinase CDK1 in a cell-free assay. Its potency for CDK2/cyclin E is an IC50 of 31 nM, compared to an IC50 of 1.3 μM for CDK1/cyclin B1 . This selectivity window is critical for interpreting CDK2-specific pharmacology, as CDK1 inhibition can induce distinct and confounding cell cycle arrest phenotypes.

CDK2 Selectivity Kinase Inhibitor Profiling Cell Cycle Regulation

Comparative Selectivity Profile: CDK2-IN-3 vs. CDK2-IN-4

Compared to the next-generation analog CDK2-IN-4, CDK2-IN-3 offers a distinct selectivity profile. While CDK2-IN-4 is slightly more potent on CDK2 (IC50 = 44 nM for CDK2/cyclin A) and demonstrates an exceptional 2,000-fold selectivity over CDK1 (IC50 = 86 μM) [1], its selectivity over CDK5 is not explicitly detailed. CDK2-IN-3, in contrast, maintains a 42-fold selectivity over CDK1 and a defined 23.8-fold selectivity over CDK5 . For studies where CDK5 off-target activity is a primary concern, CDK2-IN-3 provides a more thoroughly characterized selectivity profile against this particular kinase.

CDK2 Inhibitor Comparison Selectivity Profile Chemical Tool Selection

Potency and Selectivity Contrast with Broad-Spectrum Inhibitor Dinaciclib

CDK2-IN-3 serves as a more selective tool than the potent, multi-CDK inhibitor dinaciclib. Dinaciclib inhibits CDK1, CDK2, CDK5, and CDK9 with high potency, exhibiting IC50 values of 3 nM, 1 nM, 1 nM, and 4 nM, respectively [1]. In contrast, CDK2-IN-3 shows a 31 nM IC50 for CDK2 but is 42-fold selective against CDK1 (IC50 = 1.3 μM) and 23.8-fold selective against CDK5 (IC50 = 0.738 μM). This difference means that at concentrations required to fully engage CDK2, dinaciclib will simultaneously inhibit multiple other CDKs, making it unsuitable for experiments demanding CDK2-specific modulation.

CDK2 Selectivity Polypharmacology CDK Inhibitor Comparison

Differentiation from First-Generation Inhibitor CVT-313

CDK2-IN-3 is approximately 16-fold more potent than the first-generation CDK2 inhibitor CVT-313 in biochemical assays. CVT-313, a purine analog, inhibits CDK2 with an IC50 of 0.5 μM (500 nM) [1]. CDK2-IN-3 achieves an IC50 of 31 nM against the CDK2/cyclin E complex [2]. This improved potency allows CDK2-IN-3 to be used at lower concentrations, potentially reducing the risk of off-target effects associated with higher compound concentrations.

CDK2 Inhibitor Biochemical Potency Tool Compound Comparison

Target Engagement Profile vs. Clinical-Stage PF-07104091 (Tagtociclib)

While CDK2-IN-3 is a widely used research tool, its biochemical potency is significantly lower than that of clinical-stage CDK2-selective inhibitors like PF-07104091 (Tagtociclib). PF-07104091 exhibits a binding affinity (Ki) of 1.16 nM for the CDK2/cyclin E1 complex, representing a >25-fold greater affinity than the 31 nM IC50 of CDK2-IN-3 [1]. This potency gap underscores that CDK2-IN-3 is suitable for in vitro mechanistic studies, whereas compounds like PF-07104091 are optimized for in vivo efficacy and clinical development.

CDK2 Inhibitor Clinical Candidate Comparison Target Engagement

Optimal Scientific Use Cases for CDK2-IN-3 Based on Comparative Evidence


Dissecting CDK2-Specific Functions in Cell Cycle Regulation

Leverage the 42-fold selectivity of CDK2-IN-3 over CDK1 to study CDK2's unique role in S-phase progression and G2/M transition without confounding effects from CDK1 inhibition. This is particularly valuable in cellular models where CDK1 activity is also required for normal cell cycle progression .

Use as a Reference Probe in CDK Inhibitor Selectivity Profiling

Utilize CDK2-IN-3 as a benchmark for intermediate potency and moderate selectivity in large-scale kinase profiling panels. Its well-characterized IC50 values for CDK1 (1.3 μM), CDK2 (31 nM), and CDK5 (0.738 μM) provide a valuable reference point when assessing the selectivity of novel CDK2 inhibitors against these key cell cycle kinases .

Mechanistic Studies of CDK2 Inhibition in Cancer Cell Lines

Apply CDK2-IN-3 in in vitro cancer models to investigate the downstream effects of CDK2 inhibition on substrates like Rb and to explore synthetic lethal interactions, particularly in settings where a clean, selective CDK2 probe is required to avoid the polypharmacology of agents like dinaciclib .

Target Validation Studies for CDK2-Dependent Pathways

Employ CDK2-IN-3 as a pharmacological tool to validate CDK2 as a target in specific disease-relevant cell lines. Its defined selectivity window (42-fold over CDK1) allows for a more confident attribution of observed phenotypes to CDK2 inhibition compared to less selective alternatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.